N-(3-FLUOROPHENYL)-N-IMIDAZO[1,2-A]PYRIDIN-2-YLMETHYLAMINE
Description
N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl group enhances the compound’s biological activity and stability.
Properties
IUPAC Name |
3-fluoro-N-(imidazo[1,2-a]pyridin-2-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3/c15-11-4-3-5-12(8-11)16-9-13-10-18-7-2-1-6-14(18)17-13/h1-8,10,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMHVUWEQLFKAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CNC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine typically involves the reaction of 2-aminopyridine with α-bromoketones. The reaction proceeds through a chemodivergent pathway, where the choice of solvent and reagents determines the final product. For instance, using toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents promotes the formation of N-(pyridin-2-yl)amides . On the other hand, using ethyl acetate and TBHP without a base leads to the formation of 3-bromoimidazo[1,2-a]pyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like TBHP.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the fluorophenyl group.
Common Reagents and Conditions
Oxidation: TBHP in ethyl acetate.
Reduction: NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.
Mechanism of Action
The mechanism of action of N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival . This makes it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its pharmacological activities, including hypnotic and anxiolytic effects.
3-Bromoimidazo[1,2-a]pyridine: Synthesized under different reaction conditions and has similar biological activities.
N-(Pyridin-2-yl)amides: Formed under specific reaction conditions and have varied medicinal applications.
Uniqueness
N-(3-Fluorophenyl)-N-imidazo[1,2-a]pyridin-2-ylmethylamine is unique due to the presence of the fluorophenyl group, which enhances its biological activity and stability. This makes it a valuable compound for further research and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
